3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H8F3NO2S2 and its molecular weight is 343.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound "3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid" and its derivatives have been a subject of research due to their interesting chemical properties and potential applications. One study focused on the synthesis of pyridyl thienopyridine ligands, including derivatives of thienopyridine, using the Hurtley reaction. The synthesis involved condensing various diketones with 3-bromothiophene-2-carboxylic acid followed by ring closure and cross-coupling reactions, yielding compounds with varying percentages (Steen, Nurkkala, & Dunne, 2012).
Photophysical and Biological Properties
Another study delved into the photophysical properties of thienopyridine derivatives, examining their absorption and fluorescence in different solvents. These compounds showed reasonable fluorescence quantum yields and solvatochromic behavior. The research also explored their incorporation in lipid membranes and nanoliposomes, suggesting their potential in drug delivery applications, especially for antitumor compounds (Carvalho et al., 2013).
Structural and Spectroscopic Analysis
Further studies highlighted the structural diversity of thienopyridine derivatives through various synthesis methods. Multicomponent synthesis approaches have been developed to create functionally diverse thieno[2,3-b]pyridines. These methods offer a flexible route to synthesize these compounds, and X-ray structural analysis was used to study the molecular structure of some specific derivatives (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019). In addition, spectroscopic studies have provided insights into the electronic absorption, excitation, and fluorescence properties of thienopyridine derivatives, revealing their interactions with different solvents and the effects of structural modifications on their photophysical properties (Al-Ansari, 2016).
Antimicrobial and Anti-Inflammatory Activities
Some derivatives of "this compound" have demonstrated promising antimicrobial and anti-inflammatory activities. A study synthesized various pyrimidine and thiophene derivatives and assessed their biological activities. Among these, certain compounds showed potent effects comparable to standard drugs, indicating their potential in therapeutic applications (Lahsasni et al., 2018).
Properties
IUPAC Name |
3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2S2/c1-6-10-7(14(15,16)17)5-8(9-3-2-4-21-9)18-12(10)22-11(6)13(19)20/h2-5H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXKFVFBNXJAPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.